Hydroxytyrosol

Übersicht

Beschreibung

- Es gehört zur Familie der Phenylethanoid-Verbindungen und ist strukturell verwandt mit Phenethylalkohol.

- This compound findet sich in verschiedenen natürlichen Quellen, vor allem in Olivenölen und Weinen .

- Als farbloser Feststoff kann es während der Lagerung manchmal beige werden .

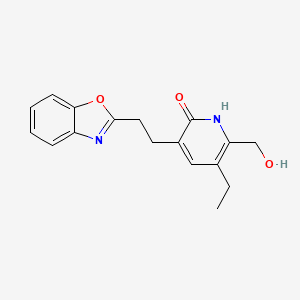

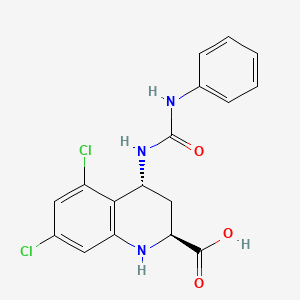

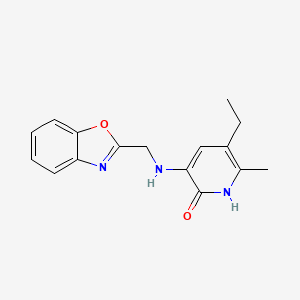

Hydroxytyrosol: oder ) ist eine organische Verbindung mit der chemischen Formel .

Wissenschaftliche Forschungsanwendungen

Gesundheitliche Vorteile: Hydroxytyrosol zeigt antioxidative Eigenschaften, die zu seiner Verwendung in und beitragen. Es verbessert die Hautelastizität, reduziert Falten und fördert die Wundheilung.

Entzündungshemmende Wirkungen: Es hemmt proinflammatorische Zytokine wie TNF-α und moduliert den Transkriptionsfaktor NF-κB .

Knochen Gesundheit: this compound unterstützt die Mineralstoffaufnahme, erhält die Knochendichte und reduziert das Risiko von Osteoporose.

Wirkmechanismus

- Die Wirkungen von this compound umfassen molekulare Ziele und zelluläre Signalwege .

- Es interagiert mit Enzymen, Rezeptoren und Signalmolekülen und beeinflusst die Genexpression und zelluläre Reaktionen.

Wirkmechanismus

Target of Action

Hydroxytyrosol (HT), a phenolic compound found in olive oil, has been shown to interact with several molecular targets. It has been found to have a significant impact on lipid metabolism, with potential novel targets being Fgf21 and Rora . Furthermore, HT has been shown to inhibit HDAC1/2, which are involved in the regulation of gene expression .

Mode of Action

HT exerts its effects through various mechanisms. It has been shown to increase catalase mRNA, protein, and activity of both cytosolic and nuclear protein levels, which directly increases the expression of anti-oxidant enzymes . This regulation of the body’s antioxidant defense system reduces reactive oxygen species inside the arteries . Furthermore, HT has been shown to inhibit HDAC1/2 to induce autophagy in hepatocytes for maintaining mitochondrial dysfunction, thus preventing inflammation and oxidative stress .

Biochemical Pathways

HT is involved in several biochemical pathways. In one pathway, tyrosine is converted to L-DOPA and then to dopamine. Subsequently, CuAO generates 3,4-dihydroxyphenylacetaldehyde (3,4-DHPA), which ultimately leads to HT formation through ALDH . The investigation of diverse enzymes reveals multiple viable pathways for HT synthesis .

Pharmacokinetics

The pharmacokinetics of HT indicate a fast and extensive uptake of the molecule by the organs and tissues investigated, with a preferential renal uptake . Moreover, 90% of the administered radioactivity is excreted in urine collected up to 5 h after injection, and about 5% is detectable in feces and gastrointestinal content . The absorption of HT is rapid, with maximum plasma concentration being reached 5–10 min after ingestion, followed by a rapid decline .

Result of Action

HT has a wide range of biological effects, including cardioprotective, anticancer, neuroprotective, antimicrobial, beneficial endocrine, and other effects . It has been shown to have anti-inflammatory and anti-aging effects on human dermal fibroblasts (HDFs) damaged by UVA . HT also has effects on anti-inflammatory and anti-aging in HDFs . Moreover, HT has been shown to reduce the risk of endothelial dysfunction, a key factor in the development of cardiovascular diseases .

Action Environment

The action of HT is influenced by the food matrix in which it is incorporated. The oily nature of the matrix is relevant for the final bioavailability of HT . Extra virgin olive oil has been identified as the best matrix for this compound . As we navigate an era dominated by screens, HT’s role in protecting against the oxidative stress and hyperpigmentation caused by high-energy visible (HEV) light is more relevant than ever .

Biochemische Analyse

Biochemical Properties

Hydroxytyrosol plays a significant role in biochemical reactions. It exhibits strong antioxidant properties due to its ability to scavenge radicals and stimulate the synthesis and activity of antioxidant enzymes . It interacts with enzymes such as superoxide dismutase (SOD), catalase (CAT), heme oxygenase 1 (HO-1), nitric oxide synthase (NOS), cyclooxygenase-2 (COX-2), and glutathione (GSH), limiting the lipid peroxidation of low-density lipoprotein (LDL) cholesterol .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating gene expression and impacting cell signaling pathways . It enhances mitochondrial function, stimulates mitochondrial biogenesis, and restores insulin sensitivity . This compound also modulates the expression of genes involved in oxidative stress response and inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a chain breaker by donating a hydrogen atom to peroxyl-radicals . It also has the ability to bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The high antioxidant efficiency of this compound is attributed to the presence of the o-dihydroxyphenyl moiety .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound can be rapidly absorbed from the intestine, metabolized in the gut and liver, distributed, and rapidly eliminated via the kidneys . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. A 13-week regimen of daily oral this compound administration to rats demonstrated no toxicological significance, with a no-observed-adverse-effect level of 500 mg/kg body weight per day .

Metabolic Pathways

This compound is involved in several metabolic pathways. In nature, this compound is generated by the hydrolysis of oleuropein that occurs during olive ripening . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

- Hydroxytyrosol entsteht durch die Hydrolyse von Oleuropein , einer Verbindung, die in Oliven vorkommt, insbesondere während der Olivenreifung.

- Industrielle Produktionsverfahren umfassen die Extraktion von this compound aus Olivennebenprodukten oder die Verwendung enzymatischer Verfahren.

Analyse Chemischer Reaktionen

- Hydroxytyrosol unterliegt verschiedenen Reaktionen, darunter Oxidation , Reduktion und Substitution .

- Häufige Reagenzien sind Enzyme , Oxidationsmittel und Katalysatoren .

- Zu den wichtigsten gebildeten Produkten gehören Derivate von this compound mit modifizierten funktionellen Gruppen.

Vergleich Mit ähnlichen Verbindungen

- Hydroxytyrosol zeichnet sich durch seinen hohen Gehalt in Oliven und seine einzigartigen gesundheitlichen Vorteile aus.

- Zu ähnlichen Verbindungen gehören Tyrosol , Benzylalkohol und andere phenolische Derivate.

Eigenschaften

IUPAC Name |

4-(2-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,9-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUBCHWRXWPFFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70147451 | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10597-60-1 | |

| Record name | Hydroxytyrosol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytyrosol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12771 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxyphenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70147451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTYROSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QEU0NE4O90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxytyrosol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-Benzyl-3-(3,3-dimethylbutanoyl)-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B1673915.png)

![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)

![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)

![3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673923.png)

![3-[(4,7-dichloro-1,3-benzoxazol-2-yl)methylamino]-5-ethyl-6-methyl-1H-pyridin-2-one](/img/structure/B1673926.png)